molecular formula C11H15NO3 B12121231 2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid CAS No. 1103976-91-5

2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid

Cat. No.: B12121231
CAS No.: 1103976-91-5
M. Wt: 209.24 g/mol
InChI Key: MLRPRAUQNABPHF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethylamino group and a methoxyphenyl group attached to the acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to a carboxylation reaction using carbon dioxide to yield the final product.

Reaction Conditions:

    Step 1: 4-methoxybenzaldehyde + dimethylamine + sodium borohydride → intermediate

    Step 2: Intermediate + carbon dioxide → this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-(dimethylamino)-2-(4-methoxyphenyl)ethanol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-2-phenylacetic acid
  • 2-(Dimethylamino)-2-(4-hydroxyphenyl)acetic acid
  • 2-(Dimethylamino)-2-(4-chlorophenyl)acetic acid

Comparison

2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Properties

CAS No.

1103976-91-5

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(dimethylamino)-2-(4-methoxyphenyl)acetic acid

InChI

InChI=1S/C11H15NO3/c1-12(2)10(11(13)14)8-4-6-9(15-3)7-5-8/h4-7,10H,1-3H3,(H,13,14)

InChI Key

MLRPRAUQNABPHF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CC=C(C=C1)OC)C(=O)O

Origin of Product

United States

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